1-Benzyl-3-(chloromethyl)azetidine-3-carboxylicacid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Benzyl-3-(chloromethyl)azetidine-3-carboxylicacid is a compound belonging to the azetidine family, which are four-membered nitrogen-containing heterocycles. Azetidines are known for their significant ring strain, which imparts unique reactivity and stability compared to other similar compounds
Vorbereitungsmethoden
The synthesis of 1-Benzyl-3-(chloromethyl)azetidine-3-carboxylicacid typically involves the following steps:
Starting Materials: The synthesis begins with benzylamine and 3-chloropropionyl chloride.
Formation of Azetidine Ring: The reaction between benzylamine and 3-chloropropionyl chloride forms an intermediate, which undergoes cyclization to form the azetidine ring.
Functionalization: The azetidine ring is further functionalized to introduce the carboxylic acid group at the 3-position.
Industrial production methods often involve optimizing these steps to increase yield and purity while minimizing by-products and waste.
Analyse Chemischer Reaktionen
1-Benzyl-3-(chloromethyl)azetidine-3-carboxylicacid undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding sulfoxides or sulfones and reduction to form amines.
Ring-Opening Reactions: Due to the ring strain, the azetidine ring can undergo ring-opening reactions under acidic or basic conditions.
Common reagents used in these reactions include sodium hydride, lithium aluminum hydride, and various acids and bases. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-Benzyl-3-(chloromethyl)azetidine-3-carboxylicacid has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various bioactive molecules, including potential drug candidates.
Organic Synthesis: The compound serves as a versatile intermediate in the synthesis of complex organic molecules.
Material Science: It is used in the development of novel polymers and materials with unique properties.
Wirkmechanismus
The mechanism of action of 1-Benzyl-3-(chloromethyl)azetidine-3-carboxylicacid involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes or receptors, depending on its structural modifications. The pathways involved include binding to active sites of enzymes or receptors, leading to changes in their activity .
Vergleich Mit ähnlichen Verbindungen
1-Benzyl-3-(chloromethyl)azetidine-3-carboxylicacid can be compared with other azetidine derivatives, such as:
2-Methylazetidine: Known for its use in peptidomimetics and nucleic acid chemistry.
3-Chloroazetidine: Used in the synthesis of various heterocyclic compounds.
Azetidine-2-carboxylic acid: An amino acid analog with applications in medicinal chemistry
Eigenschaften
Molekularformel |
C12H14ClNO2 |
---|---|
Molekulargewicht |
239.70 g/mol |
IUPAC-Name |
1-benzyl-3-(chloromethyl)azetidine-3-carboxylic acid |
InChI |
InChI=1S/C12H14ClNO2/c13-7-12(11(15)16)8-14(9-12)6-10-4-2-1-3-5-10/h1-5H,6-9H2,(H,15,16) |
InChI-Schlüssel |
RFLMESZEPQFJCX-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CN1CC2=CC=CC=C2)(CCl)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.